molecular formula C5H11NO B6187709 methyl({[(2S)-oxetan-2-yl]methyl})amine CAS No. 2648895-83-2

methyl({[(2S)-oxetan-2-yl]methyl})amine

Cat. No.: B6187709
CAS No.: 2648895-83-2
M. Wt: 101.1
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Description

Contextual Significance within Chiral Amines and Strained Heterocycles Research

Chiral amines are of paramount importance in the chemical sciences, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netnih.govsigmaaldrich.com Their three-dimensional arrangement is often critical for biological activity, making the development of new and efficient routes to chiral amines a significant focus of research. nih.govrsc.org The presence of a chiral amine moiety in a molecule can profoundly influence its interaction with biological targets. sigmaaldrich.comrsc.org

Concurrently, the study of strained heterocycles, such as oxetanes, has gained considerable traction. acs.orgnih.gov These four-membered rings, once considered mere curiosities, are now recognized for their ability to impart desirable physicochemical properties to drug candidates, including improved solubility and metabolic stability. nih.govnih.gov The inherent ring strain in oxetanes also makes them valuable synthetic intermediates, prone to ring-opening reactions that can be harnessed to create complex molecular architectures. nih.govbeilstein-journals.org

Methyl({[(2S)-oxetan-2-yl]methyl})amine sits (B43327) at the intersection of these two critical research areas. It embodies both the stereochemical complexity of a chiral amine and the unique reactivity and conformational constraints of a strained heterocyclic system. rsc.orgacs.orgnih.gov This convergence of features makes it a particularly attractive target for synthetic and medicinal chemistry research.

Rationale for Advanced Academic Investigation of this compound's Chemical Behavior

The academic pursuit of understanding this compound's chemical behavior is driven by several key factors. The incorporation of an oxetane (B1205548) ring can significantly alter the properties of a molecule. nih.gov For instance, the oxetane motif is known to influence the basicity of nearby amine groups. acs.org The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect, which can lower the pKa of an adjacent amine, a property that can be strategically employed in drug design to modulate a compound's ionization state and, consequently, its absorption and distribution. nih.gov

Furthermore, the stereochemistry of the chiral center at the 2-position of the oxetane ring, directly attached to the methylaminomethyl group, is crucial for its interactions with biological systems. nih.gov The specific (S)-configuration dictates a precise three-dimensional arrangement of the substituents, which can lead to highly selective binding to enzymes and receptors. rsc.org Investigating the reactivity and conformational preferences of this specific stereoisomer provides valuable insights for the rational design of new bioactive molecules. researchgate.net

The synthesis of this compound and its derivatives also presents an interesting synthetic challenge, driving the development of novel and efficient synthetic methodologies. google.comgoogle.com

Overview of Key Structural Features and Their Implications for Reactivity and Stereochemistry

The structure of this compound is characterized by several key features that have profound implications for its chemical behavior:

The Oxetane Ring: This four-membered heterocyclic ring is inherently strained. acs.orgnih.gov The bond angles within the ring deviate significantly from the ideal tetrahedral angle, leading to increased p-character in the ring bonds and exposed lone pairs on the oxygen atom. acs.org This strain makes the oxetane ring a good hydrogen-bond acceptor and susceptible to nucleophilic attack, often resulting in ring-opening reactions. acs.orgbeilstein-journals.org

The Chiral Center: The carbon atom at the 2-position of the oxetane ring is a stereocenter with a defined (S)-configuration. This chirality is a critical determinant of the molecule's biological activity and its interactions with other chiral molecules. rsc.orgnih.gov

The Methylaminomethyl Group: This side chain contains a secondary amine, a common functional group in many pharmaceuticals. nih.gov The nitrogen atom's basicity and nucleophilicity are influenced by the adjacent oxetane ring. acs.orgnih.gov

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular Formula C5H11NO uni.lu
Molecular Weight 101.15 g/mol uni.lu
Predicted XlogP -0.2 uni.lu
Predicted pKa 9.47 ± 0.29 protheragen.aichemicalbook.com
Predicted Boiling Point 130.9 ± 13.0 °C protheragen.aichemicalbook.com
Predicted Density 1.004 ± 0.06 g/cm³ protheragen.ai

Properties

CAS No.

2648895-83-2

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2s Oxetan 2 Yl Methyl Amine

Enantioselective Synthesis Strategies for the (2S)-Oxetan-2-yl Moiety

Achieving the desired (S)-configuration at the C2 position of the oxetane (B1205548) ring is a critical challenge. Several methodologies have been developed to address this, ranging from the asymmetric construction of the ring from acyclic precursors to biocatalytic approaches.

Asymmetric Construction of Oxetane Ring Systems from Precursors

The formation of the strained four-membered oxetane ring requires overcoming kinetic and thermodynamic barriers. acs.orgbeilstein-journals.org Intramolecular cyclization is a common and effective strategy. magtech.com.cn

One established method involves the enantioselective reduction of a β-halo ketone, followed by a base-promoted Williamson etherification. For instance, Soai and coworkers reported the synthesis of enantioenriched 2-aryl-substituted oxetanes using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand. This approach achieved enantiomeric excesses ranging from 79–89%. Subsequent acetylation and ring closure proceeded without racemization. acs.org

Another powerful strategy is the intramolecular ring-opening of epoxides. acs.orgbeilstein-journals.org For example, an allylic alcohol can be epoxidized, and subsequent regio- and stereoselective ring opening with a nucleophile, followed by tosylation of the primary alcohol and intramolecular Williamson etherification, can yield the desired oxetane. acs.org

More recent advancements include metal-catalyzed cycloisomerization reactions. Shigehisa and coworkers developed a method for constructing oxetane rings from homoallylic alcohols using a cobalt-catalyzed metal hydride atom transfer/radical polar crossover (MHAT/RPC) process. This protocol is notable for its mild conditions, broad substrate scope, and high yields, even providing access to spirooxetanes. nih.gov

Precursor TypeKey ReactionCatalyst/ReagentStereocontrolRef.
β-Halo KetoneEnantioselective ReductionChiral ligand + LiBH4Substrate/Reagent acs.org
Allylic AlcoholEpoxidation/Ring-Openingm-CPBA, NaN3, KOtBuSubstrate acs.org
Homoallylic AlcoholCycloisomerization (MHAT/RPC)Cobalt catalystCatalyst nih.gov

Chiral Auxiliary and Organocatalytic Approaches to Oxetane Stereocenter Formation

Chiral auxiliaries offer a reliable method for directing stereochemistry. soton.ac.uknih.gov By attaching a chiral molecule to the substrate, one can influence the facial selectivity of a reaction, and the auxiliary can be cleaved later in the synthetic sequence. While specific examples for the direct synthesis of (2S)-oxetane-2-yl moieties using this approach are not extensively detailed in the provided context, the principle is widely applicable in asymmetric synthesis. soton.ac.uknih.gov

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, including the formation of quaternary stereocenters. nih.govresearchgate.netnih.govrsc.org Sun and coworkers have developed an organocatalytic enantioselective desymmetrization of oxetanes to produce chiral 1,4-dioxanes and other oxa-heterocycles with high efficiency and enantioselectivity. nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in reactions involving oxetane rings. The development of organocatalytic methods for the asymmetric [2+2] cycloaddition of aldehydes and alkenes (Paternò-Büchi reaction) also presents a promising avenue for the direct enantioselective synthesis of oxetanes. magtech.com.cnorganic-chemistry.org

Enzymatic and Chemoenzymatic Routes to Chiral Oxetanes

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules. researchgate.netnih.gov Enzymes, such as ketoreductases, can perform highly chemo- and stereoselective reductions of prochiral ketones to produce chiral alcohols, which are key intermediates for oxetane synthesis. nih.gov These enzymatic reductions often proceed with excellent enantiomeric excess (>98%) and yield. nih.gov

A chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of an oxetane precursor. For example, enzyme-mediated hydrolysis or transesterification can selectively react with one enantiomer, allowing for the separation of both enantiomers with high optical purity. researchgate.net While the direct enzymatic synthesis of the methyl({[(2S)-oxetan-2-yl]methyl})amine is not explicitly described, the synthesis of chiral precursors via enzymatic methods is a well-established and powerful strategy. researchgate.netnih.gov

Stereoselective Introduction of the Methylamino Group

Once the chiral (2S)-oxetan-2-yl moiety is established, the next crucial step is the introduction of the methylamino group. This can be achieved through various methods, including reductive amination and nucleophilic substitution pathways.

Reductive Amination Protocols for Methylamine (B109427) Incorporation

Reductive amination is a widely used and robust method for forming C-N bonds. nih.govacs.org This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, a suitable precursor would be (2S)-oxetane-2-carbaldehyde. This aldehyde can be reacted with methylamine to form the corresponding imine, which is then reduced using a suitable reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the aldehyde before imine formation. Reductive amination has been successfully employed with oxetan-3-one to introduce various amine functionalities. nih.govacs.org

Nucleophilic Substitution and Ring-Opening Amination Pathways

Nucleophilic substitution reactions provide a direct route to introduce the methylamino group. A common strategy involves converting a primary alcohol, such as ((2S)-oxetan-2-yl)methanol, into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent reaction with methylamine can then displace the leaving group to form the desired product. However, care must be taken as nucleophilic substitution on oxetane derivatives can sometimes lead to rearrangement or elimination products. chemrxiv.org

Ring-opening reactions of oxetanes with amines can also be a viable pathway, although this typically leads to amino alcohols rather than the target structure. researchgate.netnih.govresearchgate.net For instance, the reaction of an oxetane with an amine under acidic or Lewis acidic conditions can lead to the opening of the four-membered ring. researchgate.netresearchgate.net However, if the starting material is a 2-(halomethyl)oxetane, direct substitution of the halide with methylamine would be a more direct approach.

A tandem amination/oxetane ring-opening has been reported for the synthesis of benzomorpholines, showcasing the utility of in situ ring-opening following a C-N bond formation. nih.gov While this specific example leads to a different scaffold, it highlights the potential for developing novel amination pathways involving oxetane ring manipulation.

Starting MaterialReagent 1Reagent 2ProductReaction TypeRef.
(2S)-Oxetane-2-carbaldehydeMethylamineNaCNBH₃ or NaBH(OAc)₃This compoundReductive Amination nih.govacs.org
((2S)-Oxetan-2-yl)methanol1. TsCl, py2. MethylamineThis compoundNucleophilic Substitution chemrxiv.org
2-(Bromomethyl)oxetaneMethylamine-This compoundNucleophilic Substitution chemrxiv.org

Protecting Group Strategies for Amine Functionality in Complex Syntheses

In multi-step syntheses, the protection of reactive functional groups is crucial to prevent undesired side reactions. youtube.com For amines, which are nucleophilic, protection is often necessary to achieve chemoselectivity. youtube.com A classic approach involves converting the amine into a less reactive amide or carbamate. youtube.com

In the synthesis of the closely related precursor, (S)-oxetan-2-ylmethanamine, early methods involved the introduction of the nitrogen atom late in the synthesis via an azide (B81097) intermediate, which was then reduced. morressier.comgoogle.com This approach, however, circumvents the need for an amine protecting group by introducing the latent amine functionality at a later stage.

More recent and safer methodologies introduce the nitrogen atom earlier in the synthetic sequence, necessitating an effective protecting group strategy. google.comgoogle.com A key development has been the use of a dibenzyl (Bn)₂ protecting group. google.comnih.gov This strategy involves reacting a suitable precursor with dibenzylamine (B1670424). google.com The dibenzylamino group is advantageous because it is stable under various reaction conditions but can be removed under specific, mild conditions. nih.govfishersci.co.uk

The deprotection of the N,N-dibenzyl group to yield the primary amine is typically achieved through catalytic hydrogenolysis. fishersci.co.uk This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions is critical for a successful and clean deprotection. fishersci.co.uk

This dibenzyl protection strategy represents a significant improvement over older methods by avoiding the use of highly toxic and potentially explosive azide compounds. google.com Other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also widely used in organic synthesis due to their reliable introduction and removal under relatively mild acidic conditions. youtube.comfishersci.co.uk However, the dibenzyl strategy has been specifically highlighted in modern, safer syntheses of (S)-oxetan-2-ylmethanamine. google.com

Table 1: Comparison of Amine Protecting Groups in Organic Synthesis

Protecting Group Abbreviation Introduction Method Deprotection Conditions Key Features
Dibenzyl (Bn)₂ N-alkylation with benzyl (B1604629) halide Catalytic hydrogenolysis (e.g., H₂, Pd/C) nih.govfishersci.co.uk Allows for avoidance of hazardous reagents like azides in specific syntheses. google.comgoogle.com
tert-Butyloxycarbonyl Boc Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) fishersci.co.uk Acidic conditions (e.g., TFA, HCl) fishersci.co.uk Very common in non-peptide chemistry; stable to many reagents. fishersci.co.uk
Benzyl-oxycarbonyl Cbz or Z Reaction with benzyl chloroformate Catalytic hydrogenolysis (H₂, Pd/C) Widely used in peptide synthesis.

Optimization of Reaction Conditions for Enhanced Enantioselectivity and Yield

The optimization of reaction conditions is paramount for achieving high yields and, crucially for chiral molecules, high enantioselectivity. In the synthesis of (S)-oxetan-2-ylmethanamine, a key intermediate for the title compound, several parameters are fine-tuned to ensure the desired stereochemical outcome and process efficiency.

A modern synthetic route begins with a chiral starting material, such as a derivative of (R)-epichlorohydrin, to establish the stereocenter early on. google.com The process involves several key transformations where conditions have been optimized:

N-Alkylation: The reaction of dibenzylamine with a chiral epoxide precursor is optimized by controlling temperature and the choice of base. The reaction is often initiated at a low temperature (e.g., below 5 °C) and then allowed to warm to ambient temperature to ensure controlled reaction and high yield. google.com

Ring Expansion: A critical step is the expansion of an oxirane (epoxide) ring to the desired oxetane ring. This is often accomplished using trimethylsulfoxonium (B8643921) halides (e.g., iodide) and a strong base like potassium tert-butoxide. The temperature is a key parameter, with the reaction mixture often heated (e.g., 50-80 °C) to drive the reaction to completion. google.com

Deprotection: The final deprotection step, for instance, the hydrogenolysis of the dibenzyl protecting group, requires careful selection of the catalyst (e.g., 5% Pd/C), solvent (e.g., ethanol), and hydrogen pressure to ensure complete removal of the protecting groups without affecting the oxetane ring and achieving a high yield of the final amine. google.com

The following table summarizes optimized conditions for key steps in a modern synthesis of the precursor (S)-oxetan-2-ylmethanamine.

Table 2: Optimized Reaction Conditions for the Synthesis of (S)-oxetan-2-ylmethanamine Precursor

Step Reagents Solvent Temperature Outcome Reference
N-Alkylation of Epoxide Dibenzylamine, (R)-(-)-epichlorohydrin, Base (e.g., NaOH) 2-Propanol <5 °C to ~20 °C Formation of N,N-dibenzyl-1-((R)-oxiran-2-yl)methanamine google.com
Ring Expansion Trimethylsulfoxonium iodide, Potassium tert-butoxide tert-Butanol 50-80 °C Expansion of oxirane to N,N-dibenzyl-1-((S)-oxetan-2-yl)methanamine google.com
Deprotection (Hydrogenolysis) (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine, H₂, Pd/C, HCl Ethanol Ambient Formation of (S)-oxetan-2-ylmethanamine hydrochloride google.com

Green Chemistry Approaches and Process Intensification in Research Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant green chemistry advancement in the synthesis of (S)-oxetan-2-ylmethanamine, and by extension its N-methylated derivative, is the development of a process that avoids the use of sodium azide. morressier.comgoogle.com Azide compounds are highly toxic and can be explosive, posing significant safety and environmental risks. google.com The newer synthetic routes, which introduce a protected nitrogen atom early in the process, explicitly address this hazard, resulting in an improved process safety profile. morressier.comgoogle.com

This strategic change aligns with several green chemistry principles:

Preventing Waste: By designing a more efficient synthesis, the formation of hazardous waste is minimized.

Safer Chemicals and Products: The new method eliminates the need for a highly hazardous reagent. google.com

Inherently Safer Chemistry for Accident Prevention: Avoiding the use of thermally unstable and explosive azides significantly reduces the potential for chemical accidents. google.com

Process intensification, which aims to develop smaller, more efficient, and often continuous manufacturing processes, is another key area of green engineering. While specific studies on the process intensification for this compound synthesis are not widely published, the principles can be applied. For example, moving from batch to continuous flow reactors for steps like the ring expansion or the deprotection could offer better control over reaction parameters (temperature, pressure), improve safety, and potentially increase throughput and yield. The development of a one-step process to produce an oil rich in a target compound, eliminating the need for organic solvent extraction, showcases an example of process intensification in a different biosynthetic system. nih.gov Such strategies could be explored for the synthesis of oxetane derivatives to further enhance the "greenness" and efficiency of the process.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Methyl 2s Oxetan 2 Yl Methyl Amine

Reactions Involving the Secondary Methylamino Functionality

The secondary methylamino group in methyl({[(2S)-oxetan-2-yl]methyl})amine is a key site for a variety of chemical transformations, owing to the nucleophilic nature of the nitrogen atom.

Nucleophilic Additions and Substitutions with Electrophiles

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a competent nucleophile. libretexts.org This allows it to readily participate in nucleophilic addition and substitution reactions with a variety of electrophilic partners. For instance, it can react with aldehydes and ketones to form hemiaminals and enamines, respectively. youtube.com The general mechanism for enamine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

Furthermore, the secondary amine can engage in substitution reactions with alkyl halides, although this can lead to a mixture of products including tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic properties of the electrophile.

N-Alkylation and N-Acylation Reactions for Functionalization

N-alkylation and N-acylation are fundamental reactions for the functionalization of the secondary amine. N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. libretexts.orgphysicsandmathstutor.com This reaction typically proceeds via nucleophilic substitution with an alkyl halide. libretexts.org

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is generally very efficient and is often used to protect the amine functionality or to introduce new functional groups into the molecule. The resulting amide is significantly less basic and nucleophilic than the parent amine.

Formation of Salts and Quaternary Ammonium Derivatives

As a base, the secondary amine readily reacts with acids to form ammonium salts. mdpi.com This is a simple acid-base reaction where the nitrogen atom accepts a proton. mdpi.com These salts often exhibit increased water solubility compared to the free amine.

Further alkylation of the tertiary amine, formed from the initial N-alkylation of the secondary amine, leads to the formation of a quaternary ammonium salt. libretexts.orgquora.comwikipedia.org In this process, the nitrogen atom becomes permanently positively charged as it is bonded to four carbon atoms. wikipedia.org The formation of these quaternary ammonium salts is often referred to as exhaustive alkylation. quora.com

Reaction Type Reactant Product Significance
Nucleophilic AdditionAldehyde/KetoneHemiaminal/EnamineCarbon-Nitrogen bond formation
N-AlkylationAlkyl HalideTertiary AmineFunctional group modification
N-AcylationAcyl Halide/AnhydrideAmideProtection or functionalization
Salt FormationAcidAmmonium SaltIncreased water solubility
QuaternizationAlkyl Halide (excess)Quaternary Ammonium SaltPermanent positive charge

Reactivity of the Strained (2S)-Oxetan-2-yl Ring System

The four-membered oxetane (B1205548) ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide. beilstein-journals.orgnih.gov This inherent strain, coupled with the polarized carbon-oxygen bonds, makes the oxetane ring susceptible to ring-opening reactions. beilstein-journals.org

Stereospecific Ring-Opening Reactions and Associated Mechanisms

The ring-opening of the (2S)-oxetan-2-yl ring system can proceed through various mechanisms, often with a high degree of stereospecificity. These reactions are typically initiated by nucleophiles or electrophiles. magtech.com.cn

Under nucleophilic conditions, particularly with strong nucleophiles, the attack generally occurs at the less sterically hindered carbon atom adjacent to the oxygen, which is the C4 position in this case. magtech.com.cnyoutube.com This proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of attack. However, the presence of the substituent at the C2 position can influence the regioselectivity.

Lewis acid or Brønsted acid catalysis can activate the oxetane ring, making it more susceptible to nucleophilic attack, even by weaker nucleophiles. beilstein-journals.orgillinois.edu In the presence of an acid, the reaction can proceed through a mechanism with more SN1 character, where the attack may occur at the more substituted carbon (C2) due to the stabilization of a partial positive charge. magtech.com.cn The stereochemical outcome in these cases can be more complex, potentially leading to a mixture of stereoisomers.

Chemo- and Regioselective Functionalization of the Oxetane Ring

The functionalization of the oxetane ring can be achieved with high chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific site of reaction within a molecule.

In the context of this compound, a key challenge is the selective reaction at the oxetane ring without affecting the secondary amine. This can often be achieved by protecting the amine group prior to performing reactions on the oxetane.

The regioselectivity of ring-opening is influenced by both steric and electronic factors. magtech.com.cn As mentioned, strong nucleophiles tend to attack the less substituted C4 position. magtech.com.cn However, the nature of the substituent at C2 and the reaction conditions can alter this preference. For instance, certain catalysts can direct the nucleophilic attack to the C2 position. The development of catalytic systems that allow for the chemo- and regioselective functionalization of substituted oxetanes is an active area of research. nih.govrsc.orgnih.gov

Reaction Condition Site of Attack Mechanism Stereochemical Outcome
Strong NucleophileLess hindered carbon (C4)SN2Inversion of configuration
Acid CatalysisMore substituted carbon (C2)SN1-likeRacemization or inversion
Controlled CatalysisVaries with catalystVariesOften high stereocontrol

Photochemical and Catalytic Transformations Involving the Oxetane Nucleus

The oxetane ring, a four-membered saturated heterocycle, is characterized by a significant ring strain of approximately 25.5 kcal/mol, which is a key driver for its reactivity. beilstein-journals.orgnih.gov This inherent strain makes the oxetane nucleus in this compound susceptible to a variety of chemical transformations, particularly those promoted by photochemical and catalytic methods.

Photochemical Transformations: Photochemical reactions of oxetanes are well-documented, with the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, being a primary method for their synthesis. beilstein-journals.org The reverse reaction, known as a retro-Paternò-Büchi reaction or photocycloreversion, can also occur upon irradiation. researchgate.net This process involves the cleavage of the oxetane ring back into its carbonyl and olefin precursors. Mechanistic studies have shown that the course of this reaction can be influenced by the presence of a photosensitizer. researchgate.net In the absence of a sensitizer, cleavage may occur from the first excited singlet state (S1), whereas triplet states can be populated in the presence of a sensitizer, altering the reaction pathway. researchgate.net For a 2-substituted oxetane like the title compound, such photochemical cleavage would result in the formation of an aldehyde and an alkene.

Catalytic Transformations: The reactivity of the oxetane ring is significantly enhanced in the presence of catalysts, which facilitate its opening by nucleophiles. Both Lewis acids and Brønsted acids are effective in activating the oxetane for ring-opening. researchgate.net

Lewis Acid Catalysis: A wide array of Lewis acids catalyze the ring-opening of oxetanes. For instance, the superacid Al(C6F5)3 has been used for the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols. researchgate.net Indium triflate (In(OTf)3) is another effective catalyst, used in the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.gov Other metal-based catalysts, including those based on iron (Fe), titanium (Ti), and rhenium (Re), have also been employed for various transformations such as ring expansion to carbonates or reductive ring-opening. researchgate.netresearchgate.net The reaction of this compound with a nucleophile under Lewis acid catalysis would likely proceed via coordination of the acid to the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons.

Brønsted Acid Catalysis: Protic acids can also promote the ring-opening of oxetanes. researchgate.net The mechanism involves protonation of the oxetane oxygen, which significantly activates the ring towards nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the reaction conditions. For the title compound, the secondary amine functionality can also be protonated, which could influence the reaction pathways available to the oxetane ring itself.

A summary of representative catalytic systems for oxetane transformations is presented below.

Catalyst SystemTransformation TypeSubstrate TypeReference
Al(C6F5)3Regioselective Isomerization2,2-disubstituted oxetanes researchgate.net
In(OTf)3Intramolecular Cyclization3-amido oxetanes nih.gov
Rhenium(V)-oxo complexRegioselective Ring-Opening2-substituted oxetanes researchgate.net
Protic Acids (e.g., HCl)Ring-Opening/DecompositionSpirocyclic oxetanes researchgate.net
Fe or Al catalystsRing Expansion to CarbonatesOxetanes researchgate.net

Stereochemical Integrity and Control in Chemical Transformations

The presence of a chiral center at the C2 position of the oxetane ring in this compound makes stereochemical control a critical aspect of its chemical transformations. The outcome of reactions, particularly those involving the oxetane nucleus, can lead to retention, inversion, or racemization at this stereocenter.

Retention, Inversion, and Racemization Pathways at the Chiral Center

The stereochemical fate of the C2 chiral center is highly dependent on the reaction mechanism.

Retention of Configuration: Reactions that occur at the exocyclic methylamine (B109427) side chain without involving the bonds to the chiral center (C2) will proceed with complete retention of the (S)-configuration. Similarly, nucleophilic attack at the C4 position of the oxetane ring would also leave the stereochemistry at C2 untouched. Studies on the ring expansion of enantiomerically pure 2-substituted oxetanes using reagents like dimethylsulfoxonium methylide have shown complete conservation of enantiomeric purity, indicating that the original stereocenter remains intact during the transformation. researchgate.net

Inversion of Configuration: Ring-opening reactions of oxetanes under acidic conditions or with strong nucleophiles often proceed via an S_N2 mechanism. researchgate.net If a nucleophile attacks the C2 carbon, it will result in an inversion of the stereochemical configuration. This pathway leads to the formation of a product with an (R)-configuration at the corresponding carbon atom.

Racemization Pathways: The formation of a racemic mixture from the enantiomerically pure (S)-starting material can occur if the reaction proceeds through a non-chiral or rapidly inverting intermediate. This is most common in reactions that follow an S_N1-type mechanism, where a planar carbocation intermediate is formed at the chiral center. While S_N1 reactions are less common for 2-substituted oxetanes compared to more substituted systems (e.g., 2,2-disubstituted), forcing conditions or specific catalytic cycles could potentially promote this pathway, leading to a loss of stereochemical integrity.

Diastereoselective and Enantioselective Reactions with External Reagents

The inherent chirality of this compound can serve as a controlling element in reactions with external achiral or chiral reagents.

Diastereoselective Reactions: When the chiral molecule reacts with an achiral reagent to create a new stereocenter, the existing (S)-configured center can influence the stereochemical outcome, leading to a mixture of diastereomers in unequal amounts. This diastereoselectivity arises from the energetic difference between the diastereomeric transition states. For example, the addition of a reagent to a functional group derived from the amine could be directed by the spatial arrangement of the nearby oxetane ring.

Enantioselective Reactions: In the context of transforming a racemic mixture of methyl({[oxetan-2-yl]methyl})amine, enantioselective reactions are crucial for isolating or preparing the desired (S)-enantiomer. This is often achieved through kinetic resolution. Chiral acid catalysts have been successfully used in the asymmetric ring-opening of 3-substituted oxetanes with nucleophiles like 2-mercaptobenzothiazoles, affording the chiral product in excellent yield and high enantioselectivity. researchgate.net Such a strategy could, in principle, be applied to selectively react with one enantiomer of a racemic precursor to the title compound, allowing for the separation of the unreacted (S)-enantiomer. The development of such processes relies on the design of a chiral catalyst or reagent that can effectively discriminate between the two enantiomeric transition states.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential transformation pathways. The high ring strain of the oxetane moiety is a significant thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.govethz.ch

Thermodynamic Considerations: The strain energy of the parent oxetane ring is a key thermodynamic quantity influencing its chemical behavior. This value makes ring-opening reactions highly exothermic and thermodynamically favorable.

Cyclic EtherRing Strain (kcal/mol)Reference
Oxirane (Epoxide)27.3 beilstein-journals.org
Oxetane 25.5 beilstein-journals.orgnih.gov
Tetrahydrofuran (THF)5.6 beilstein-journals.org

The release of this ~25.5 kcal/mol of strain energy is a primary reason why oxetanes undergo ring-opening polymerization and other cleavage reactions so readily, especially under acid catalysis. ethz.chrsc.org

Kinetic Aspects: While thermodynamically favored, the ring-opening of oxetanes requires overcoming a kinetic barrier. Acid catalysis dramatically lowers the activation energy for ring-opening. rsc.org Kinetic studies on the reactions of methyl radicals with oxetane and its substituted derivatives have provided insight into the rates of hydrogen atom abstraction, a potential side reaction under radical conditions. The Arrhenius parameters for these reactions show how substitution on the oxetane ring affects the rate of hydrogen abstraction. rsc.org

Substratelog₁₀(A / cm³ mol⁻¹ s⁻¹)Eₐ (kJ mol⁻¹)Temperature Range (°C)Reference
Oxetan11.29 (± 0.19)35.22 (± 0.64)100–200 rsc.org
2-Methyloxetane11.42 (± 0.18)34.04 (± 0.62)100–200 rsc.org
2,4-Dimethyloxetane11.51 (± 0.18)33.52 (± 0.69)100–200 rsc.org

These data indicate that methyl substitution slightly increases the pre-exponential factor (A) and decreases the activation energy (Ea) for hydrogen abstraction, making the reaction faster. rsc.org For this compound, similar kinetic considerations would apply to potential side reactions involving hydrogen abstraction from the oxetane ring carbons or the exocyclic methylene (B1212753) group.

Advanced Spectroscopic and Structural Elucidation of Methyl 2s Oxetan 2 Yl Methyl Amine and Its Research Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of methyl({[(2S)-oxetan-2-yl]methyl})amine, offering a granular view of the atomic framework.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton on the oxetane (B1205548) ring and the adjacent methylene (B1212753) protons, as well as between the methylene protons of the methylamine (B109427) substituent and the neighboring N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. sdsu.edu This is instrumental in assigning the ¹³C signals for each specific protonated carbon in the oxetane and methylamine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. sdsu.edu For instance, correlations would be observed between the methyl protons and the carbon of the adjacent methylene group, and between the oxetane ring protons and the carbons of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. researchgate.netscience.gov In the case of this compound, NOESY can help confirm the relative orientation of the substituents on the chiral center of the oxetane ring. The oxetane ring itself can act as a conformational lock, influencing the spatial arrangement of its substituents. acs.orgnih.gov

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations
Oxetane CH Oxetane CH₂, CH₂-NC-2C-3, C-4, C-5Oxetane CH₂, CH₂-N
Oxetane CH₂ (ring) Oxetane CHC-3C-2, C-4Oxetane CH
Oxetane CH₂ (ring) Oxetane CHC-4C-2, C-3Oxetane CH
CH₂-N Oxetane CH, NHC-5C-2, N-CH₃Oxetane CH, N-CH₃
N-CH₃ NHC-6C-5CH₂-N
NH CH₂-N, N-CH₃-C-5, C-6CH₂-N, N-CH₃

Note: Actual chemical shifts and specific correlations would be determined from experimental spectra.

The four-membered oxetane ring is known to adopt a puckered conformation to alleviate ring strain. acs.orgmdpi.com Substituents on the ring can influence the degree of this puckering. acs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By acquiring spectra at varying temperatures, it is possible to observe changes in the line shape of NMR signals, which can provide quantitative information about the energy barriers associated with ring-puckering and the rotation around single bonds. nih.gov For this compound, DNMR could be used to determine the rotational barrier around the C2-C(H₂)N bond, providing insights into the preferred conformations of the methylamine side chain relative to the oxetane ring.

Determining the enantiomeric excess (e.e.) is critical in the synthesis of chiral molecules like (2S)-oxetan-2-yl]methyl})amine. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a rapid and reliable method for this analysis. rsc.orgacs.orgresearchgate.net

The principle involves reacting the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, their NMR signals will be distinct. wikipedia.org By integrating the signals corresponding to each diastereomer in the ¹H, ¹⁹F, or ³¹P NMR spectrum, the enantiomeric ratio and thus the e.e. of the original amine can be accurately calculated. rsc.orgacs.orgrsc.org

Commonly used CDAs for primary and secondary amines include Mosher's acid, BINOL derivatives, and various chiral phosphazane reagents. rsc.orgwikipedia.orgrsc.org The choice of CDA and solvent is crucial, as non-polar solvents often lead to better separation of the diastereomeric signals. rsc.org For example, reacting a scalemic mixture of this compound with a chiral agent like (R)-BINOL would produce two diastereomeric complexes, each with a unique set of NMR peaks, allowing for quantification of the enantiomeric purity. rsc.org

Chiral Derivatizing Agent (CDA)Principle of OperationApplicable NucleiReference
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) Forms diastereomeric amides.¹H, ¹⁹F wikipedia.org
BINOL (1,1'-bi-2-naphthol) Derivatives Form diastereomeric complexes through hydrogen bonding or covalent bonds.¹H, ¹⁹F rsc.org
Chiral Phosphazane Reagents Form diastereomeric phosphonium (B103445) salts.³¹P rsc.org
Δ-Ir(ppy)₂(MeCN)₂ with Salicylaldehyde Forms diastereomeric Schiff base complexes with the metal center.¹H acs.orgnih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₅H₁₁NO), HRMS would confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
This compound C₅H₁₁NO101.0841
(2S)-oxetan-2-ylmethanamine C₄H₉NO87.0684
((2S)-Oxetan-2-yl)methyl methanesulfonate C₅H₁₀O₃S150.0351

Note: Calculated masses are based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, particularly in identifying the fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, the molecular ion is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. This process provides a "fingerprint" of the molecule's structure.

For this compound, characteristic fragmentation patterns would be expected. Cleavage of the bond between the oxetane ring and the methylamine side chain, as well as fragmentation within the oxetane ring itself, would likely be observed. Analyzing the fragmentation of research intermediates, such as ((2S)-oxetan-2-yl)methyl methanesulfonate, can also provide valuable information about the step-by-step assembly of the final product. The fragmentation pattern can reveal the presence of key structural motifs and confirm the success of each synthetic step.

A hypothetical fragmentation table for this compound is shown below.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
102.0913 ([M+H]⁺)71.0497 (C₄H₇O⁺)CH₃NH₂
102.0913 ([M+H]⁺)58.0657 (C₃H₈N⁺)C₂H₄O
102.0913 ([M+H]⁺)44.0497 (C₂H₆N⁺)C₃H₅O

Note: The m/z values are for the protonated molecule and its fragments and are based on theoretical calculations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. nih.gov These techniques probe the characteristic vibrational modes of chemical bonds, such as stretching, bending, and scissoring. For this compound, the spectra are dominated by features arising from the oxetane ring, the secondary amine, and the alkyl groups.

The oxetane moiety exhibits several characteristic vibrations. The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are prominent in the IR spectrum, typically found in the 1000-900 cm⁻¹ region. The high-resolution FTIR spectrum of the parent oxetane molecule reveals complex rotational-vibrational bands, including the distinctive ring-puckering motion at low frequencies (around 50-150 cm⁻¹). researchgate.net

The secondary amine (N-H) group provides clear spectroscopic markers. In the IR spectrum, a weak N-H stretching absorption is expected in the 3500-3300 cm⁻¹ range. The N-H bending (scissoring) vibration typically appears between 1650 and 1500 cm⁻¹. Furthermore, the C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the methyl and methylene groups are found in the 3000-2850 cm⁻¹ range. Associated C-H bending and scissoring modes occur between 1470 and 1350 cm⁻¹. By analyzing both IR and Raman spectra, a comprehensive vibrational assignment can be made, confirming the presence of all key functional groups and providing insights into the molecule's local symmetry and potential intermolecular interactions, such as hydrogen bonding involving the amine group. rsc.orgnih.gov

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Primary Spectroscopic Activity
N-H StretchSecondary Amine3500 - 3300IR
C-H Stretch (Aliphatic)-CH₃, -CH₂-3000 - 2850IR, Raman
N-H BendSecondary Amine1650 - 1500IR
C-H Bend/Scissor-CH₃, -CH₂-1470 - 1350IR
C-N StretchAmine1250 - 1020IR
C-O-C Asymmetric StretchOxetane Ether~1150IR
C-O-C Symmetric StretchOxetane Ether1000 - 900Raman
Ring Puckering/BreathingOxetane Ring< 200Raman, Far-IR

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration and detailed insights into its conformation in the solid state. Since this compound is a liquid at room temperature, this analysis requires the preparation of a suitable, high-quality crystalline derivative. chemicalbook.comprotheragen.ai This is often achieved by forming a salt, such as a hydrochloride or tartrate, or by reacting the amine to form a crystalline amide or urea (B33335) derivative.

Once a suitable crystal is obtained, X-ray diffraction analysis yields a precise map of electron density, from which the atomic positions can be determined with high precision. This allows for the unambiguous assignment of the (S)-configuration at the C2 chiral center of the oxetane ring by determining the spatial arrangement of the substituents.

The analysis also provides a wealth of structural data, including precise bond lengths, bond angles, and torsional angles. This information reveals the preferred conformation of the molecule within the crystal lattice, including the pucker of the four-membered oxetane ring and the orientation of the methylaminomethyl side chain relative to the ring. Furthermore, the crystallographic data elucidates the packing of molecules in the unit cell and reveals key intermolecular interactions, such as hydrogen bonds between the amine proton (donor) and the ether oxygen or a counter-ion (acceptor), which govern the solid-state architecture. While no public crystal structure for a derivative of this specific compound is currently available, the table below illustrates the type of data that such an analysis would provide.

ParameterDescriptionIllustrative Value
Chemical FormulaMolecular formula of the crystalline unitC₅H₁₂ClNO
Crystal SystemClassification based on unit cell parametersOrthorhombic
Space GroupSymmetry group of the crystalP2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)a=5.8, b=8.9, c=12.1; α=β=γ=90
Absolute ConfigurationConfirmed stereochemistry at C2(S)
Key Intermolecular InteractionDominant non-covalent bondN-H···Cl⁻ Hydrogen Bond

Chiroptical Spectroscopy (e.g., Circular Dichroism, VCD) for Absolute Configuration Assignment and Conformational Insights

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for assigning absolute configuration and studying conformational preferences in solution. nih.gov Vibrational Circular Dichroism (VCD) is particularly powerful as it measures the differential absorption of left and right circularly polarized light in the infrared region, providing a stereochemically sensitive fingerprint of a chiral molecule. rsc.orgnih.gov

The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov A theoretical VCD spectrum is calculated for one enantiomer (e.g., the (S)-configuration). A direct correspondence in the sign and relative intensity of the VCD bands (known as Cotton effects) between the experimental and calculated spectra provides robust confirmation of the absolute configuration.

Studies on analogous chiral molecules, such as 2-methyloxetane, have demonstrated that VCD is highly sensitive to the stereochemistry of substituted four-membered rings. researchgate.net Key VCD signals often arise from the coupling of vibrations within the chiral framework, such as the C-O and C-C stretching modes of the oxetane ring and the bending modes of the adjacent methylene group. These coupled oscillators produce characteristic positive or negative VCD bands that are unique to one enantiomer. This approach allows for unambiguous configurational assignment without the need for crystallization. rsc.org

Vibrational AssignmentExperimental Frequency (cm⁻¹)Experimental VCD Sign (ΔA)Calculated VCD Sign for (S)-Config.Conclusion
CH₂ Scissor (Side Chain)~1460(+)(+)Match
CH₂ Wag (Ring)~1255(-)(-)Match
C-O-C Asymmetric Stretch~1150(+)(+)Match
C-C Stretch (Ring)~1050(-)(-)Match

Table of Mentioned Compounds

Trivial/Systematic NameChemical Structure
This compoundC₅H₁₁NO
OxetaneC₃H₆O
2-MethyloxetaneC₄H₈O

Computational Chemistry and Theoretical Investigations of Methyl 2s Oxetan 2 Yl Methyl Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For methyl({[(2S)-oxetan-2-yl]methyl})amine, these calculations would reveal key insights into its reactivity and electronic properties.

Methodology: The process begins with the optimization of the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p). researchgate.net This provides the most stable three-dimensional arrangement of the atoms. Following geometry optimization, the energies of the molecular orbitals are calculated. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Expected Findings: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO is the lowest energy orbital that can accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

The molecular electrostatic potential (MEP) surface would also be calculated. researchgate.net This surface maps the electrostatic potential onto the electron density, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, a negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms, while positive regions (blue) would be associated with the hydrogen atoms of the amine and methyl groups. researchgate.net

Illustrative Data Table: Predicted Electronic Properties

ParameterPredicted Value/LocationSignificance
HOMO Energy~ -6.5 to -5.5 eVIndicates electron-donating ability (nucleophilicity).
LUMO Energy~ 1.5 to 2.5 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap~ 8.0 eVCorrelates with chemical reactivity and stability.
HOMO LocalizationPrimarily on the Nitrogen atomSite of nucleophilic attack.
MEP Negative RegionAround N and O atomsElectron-rich areas, attractive to electrophiles.
MEP Positive RegionAround amine and methyl H atomsElectron-poor areas, attractive to nucleophiles.

Note: The values in this table are illustrative and represent typical ranges for similar small amine and ether-containing organic molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

Methodology: Conformational analysis is typically performed by systematically rotating the rotatable bonds—in this case, the C-C and C-N bonds of the side chain—and calculating the energy of each resulting geometry. This process maps out the potential energy surface (PES) of the molecule. visualizeorgchem.comlibretexts.org A relaxed PES scan, where all other geometric parameters are optimized at each step of the rotation, provides a more accurate energy landscape. uni-rostock.de The minima on this surface correspond to stable conformers.

Expected Findings: The analysis would likely reveal several low-energy conformers. The stability of these conformers would be dictated by a balance of steric hindrance between the methyl group and the oxetane (B1205548) ring, and potential intramolecular hydrogen bonding between the amine hydrogen and the oxetane oxygen. The puckered nature of the oxetane ring itself adds another layer of complexity. acs.org The introduction of substituents onto an oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org The global minimum energy conformer would be the most populated and therefore most representative structure at equilibrium.

Illustrative Data Table: Hypothetical Low-Energy Conformers

Conformer IDDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Boltzmann Population (%)Key Feature
Conf-1~ 60° (gauche)0.0065%Potential for weak intramolecular H-bond.
Conf-2~ 180° (anti)0.8525%Sterically least hindered arrangement.
Conf-3~ -60° (gauche)1.5010%Another gauche conformer.

Note: This table is a hypothetical representation. The actual dihedral angles, energies, and populations would be determined through computational scans.

Density Functional Theory (DFT) Studies for Reaction Mechanism Prediction and Transition State Elucidation

DFT is a powerful tool for investigating the pathways of chemical reactions. bohrium.com For this compound, one could study its behavior as a nucleophile, for example, in an alkylation reaction.

Methodology: To study a reaction mechanism, one would first optimize the geometries of the reactants and products. Then, a search for the transition state (TS) connecting them is performed. A transition state is a saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org Methods like synchronous transit-guided quasi-Newton (STQN) or scanning the potential energy surface along a defined reaction coordinate can locate this TS. visualizeorgchem.com Once found, frequency calculations are performed to confirm the TS structure by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Expected Findings: For a reaction where the amine acts as a nucleophile, DFT calculations would elucidate the energy barrier (activation energy) required for the reaction to proceed. The geometry of the transition state would reveal the precise arrangement of atoms at the peak of the energy profile, showing partially formed and broken bonds. For instance, in a reaction with an alkyl halide, the TS would feature a partially formed N-alkyl bond and a partially broken C-halide bond. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparison with other nucleophiles or reaction conditions. The strained nature of the oxetane ring also makes it susceptible to ring-opening reactions, which could be another avenue of investigation. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement over time, providing insights into its dynamic behavior and interactions with its environment.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms. The molecule would be placed in a simulation box, often filled with solvent molecules like water, to simulate its behavior in solution. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. The simulation is run for a period, typically nanoseconds to microseconds, tracking the trajectory of each atom.

Expected Findings: An MD simulation of this compound in water would reveal how the molecule moves, flexes, and rotates. It would show the formation and breaking of hydrogen bonds between the amine and oxetane oxygen with surrounding water molecules. The oxetane oxygen is an effective hydrogen-bond acceptor. acs.org These simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and how the molecule is stabilized by the solvent. The dynamic interplay between different conformers can also be observed, showing transitions between the low-energy states identified in the conformational analysis. Studies on similar systems, like water molecules encapsulated in fullerenes, demonstrate how confinement and interactions can alter molecular behavior. rsc.org

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can predict spectroscopic data, such as NMR chemical shifts, which is invaluable for structure elucidation and verification. nih.gov

Methodology: The prediction of NMR spectra is typically done using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. bohrium.commdpi.com The process involves optimizing the geometry of the molecule (or a Boltzmann-averaged ensemble of low-energy conformers) and then performing a GIAO calculation to compute the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Expected Findings: The calculations would produce a list of predicted ¹H and ¹³C chemical shifts for each unique atom in this compound. For example, the protons on the carbon adjacent to the nitrogen would be expected to have a different chemical shift from the protons on the methyl group or those on the oxetane ring. Similarly, the carbon atoms in the oxetane ring would have characteristic shifts influenced by the ring strain and the electronegative oxygen atom. Comparing these predicted spectra with experimentally obtained spectra is a powerful method for confirming the molecular structure. High accuracy can be achieved by carefully selecting the DFT functional and basis set. nih.gov

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Influencing Factors
C (Methyl)30 - 40Attached to N
C (Methylene, side-chain)50 - 60Attached to N and adjacent to chiral center
C2 (Oxetane, chiral center)75 - 85Attached to O, side chain
C3 (Oxetane)25 - 35Aliphatic, within strained ring
C4 (Oxetane)65 - 75Attached to O

Note: These chemical shift values are illustrative estimates based on typical values for similar functional groups. Precise predictions require specific GIAO/DFT calculations.

Role of Methyl 2s Oxetan 2 Yl Methyl Amine As a Chiral Building Block in Advanced Organic Synthesis Research

Design and Synthesis of Chiral Scaffolds and Ligands for Asymmetric Catalysis

The utility of methyl({[(2S)-oxetan-2-yl]methyl})amine in asymmetric catalysis stems from its identity as a chiral amine, a class of compounds foundational to the design of specialized ligands and scaffolds. enamine.netnottingham.ac.uk The synthesis of this chiral building block typically involves the N-methylation of its corresponding primary amine, (S)-oxetan-2-ylmethanamine. A common and efficient method for this transformation is reductive amination, which involves reacting the primary amine with formaldehyde (B43269) in the presence of a reducing agent.

Once synthesized, this secondary amine can be incorporated into larger molecular frameworks to create chiral ligands. The presence of the N-methyl group, as opposed to a primary amine's N-H, alters the steric environment and the Lewis basicity of the nitrogen atom. These modifications can profoundly influence the stereochemical outcome of catalytic reactions by changing how the ligand coordinates to a metal center and interacts with substrates. While specific examples of ligands derived directly from this compound are not extensively detailed in peer-reviewed literature, its potential is inferred from the wide use of similar chiral amines in creating scaffolds for catalytic processes. The combination of the rigid, polar oxetane (B1205548) ring and the defined stereocenter makes it an attractive candidate for developing novel ligands for a range of asymmetric transformations.

Table 1: Representative Synthesis of a Chiral Secondary Amine Building Block

ReactantReagent(s)ProductReaction Type
(S)-oxetan-2-ylmethanamine1. Formaldehyde (CH₂O) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd/C)This compoundReductive Amination

Stereocontrolled Construction of Novel Heterocyclic Systems

The (2S)-configured oxetane moiety serves as a powerful stereodirecting group in the synthesis of complex molecules, particularly novel heterocyclic systems. Patent literature demonstrates the use of the parent primary amine, (S)-oxetan-2-ylmethanamine, as a key intermediate in constructing large, biologically active molecules such as glucagon-like peptide-1 (GLP-1) receptor agonists. google.comgoogle.com In these syntheses, the chiral amine is often reacted with an aromatic system, such as a substituted nitrobenzoate, which is then followed by a series of steps including reduction and intramolecular cyclization to form complex heterocyclic cores like benzimidazoles. google.comgoogle.com

By employing this compound in place of the primary amine, chemists can synthesize analogous heterocyclic systems that bear an N-methyl group. This substitution can be critical for modulating the final compound's biological activity and pharmacokinetic profile. The original stereocenter on the oxetane ring is preserved throughout the reaction sequence, ensuring the stereocontrolled formation of the target heterocycle. The nucleophilic character of the secondary amine allows it to be readily incorporated into various scaffolds, transferring its chiral information to the final product.

Table 2: Exemplar Reaction for Heterocycle Formation

StepReactantsConditionsIntermediate/Product
1This compound + Substituted 4-nitro-fluorobenzeneBase (e.g., Triethylamine), Solvent (e.g., DMF)N-Aryl substituted amine
2Product from Step 1Reduction of nitro group (e.g., H₂, Pd/C)Aniline derivative
3Product from Step 2Intramolecular cyclization (e.g., with a carboxylic acid derivative)N-Substituted Benzimidazole
google.comgoogle.com

Development of Diverse Chemical Libraries for Academic Screening

In modern drug discovery and chemical biology, the creation of diverse chemical libraries is essential for identifying new biologically active compounds. enamine.net Oxetane-containing building blocks are highly prized for this purpose due to their ability to confer desirable properties such as improved solubility, reduced lipophilicity, and greater three-dimensionality to molecules. nih.govacs.org Commercial suppliers offer a range of chiral building blocks, including (S)-oxetan-2-ylmethanamine, specifically for the assembly of these libraries. enamine.netenamine.net

This compound is a valuable derivative for library synthesis as it allows for systematic exploration of the structure-activity relationship (SAR) around a nitrogen atom. By creating pairs of compounds—one derived from the primary amine and one from the N-methylated secondary amine—researchers can probe the steric and electronic requirements of a biological target. The difference between a hydrogen atom and a methyl group can have a significant impact on binding affinity, selectivity, and metabolic stability. The use of this building block thus enables the generation of a more finely tuned and information-rich chemical library for academic and industrial screening campaigns.

Table 3: Structural Diversity from a Single Chiral Core

Building BlockN-SubstituentPotential Library Application
(S)-oxetan-2-ylmethanamine-HBaseline compound; H-bond donor capability.
This compound-CH₃Investigate effect of N-alkylation; increased steric bulk; loss of H-bond donor capability.

Advanced Analytical Methodologies for the Study of Methyl 2s Oxetan 2 Yl Methyl Amine in Research Contexts

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation Studies

Chiral chromatography is the cornerstone for separating enantiomers, which are non-superimposable mirror-image molecules. gcms.cz For methyl({[(2S)-oxetan-2-yl]methyl})amine, the primary goal is to separate the (S)-enantiomer from its (R)-enantiomer to determine the enantiomeric excess (ee), a critical quality attribute.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for enantiomeric separation. mdpi.com The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with varying stability. bio-rad.com This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in separation. mdpi.com

For the separation of amines, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are among the most versatile and frequently used for a broad range of chiral compounds, including amines. nih.govmdpi.com

Crown Ether-based CSPs: These are particularly effective for the enantioseparation of compounds containing a primary amino group. nih.gov

The development of a successful chiral HPLC method involves optimizing the mobile phase composition, which typically consists of a nonpolar solvent (like hexane (B92381) or heptane) with a polar alcohol modifier (like isopropanol (B130326) or ethanol), to achieve baseline resolution between the enantiomeric peaks. mdpi.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of a Chiral Secondary Amine

ParameterConditionRationale
Column (CSP) Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Broad applicability for amine enantioseparation. mdpi.com
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)The alcohol modifies retention, while the amine additive improves peak shape and reduces tailing for basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale HPLC, balancing analysis time and resolution. nih.gov
Detection UV at 220 nmThe oxetane (B1205548) and amine moieties lack a strong chromophore, requiring detection at lower UV wavelengths.
Column Temperature 25 °CTemperature control ensures reproducible retention times.

Gas Chromatography (GC)

Chiral GC is another robust technique, particularly suited for volatile and thermally stable compounds. chromatographytoday.com Similar to HPLC, the separation is achieved on a capillary column coated with a chiral stationary phase. For chiral amines, derivatized cyclodextrins are the most common CSPs. gcms.czchromatographyonline.com These cage-like molecules have a chiral cavity, and enantiomers fit differently into this space, leading to separation. While the target compound, this compound, may be sufficiently volatile for direct analysis, derivatization with an achiral reagent can sometimes be employed to improve volatility and chromatographic performance.

Table 2: Illustrative Chiral GC Conditions for Amine Enantioseparation

ParameterConditionRationale
Column (CSP) Derivatized β-cyclodextrin (e.g., Chiraldex G-TA)Cyclodextrin (B1172386) phases are highly effective for resolving many types of chiral compounds, including amines. chromatographyonline.com
Carrier Gas Helium or HydrogenInert carrier gas to transport the analyte through the column.
Temperature Program Initial 60°C, ramp to 180°C at 5°C/minA temperature gradient is used to elute compounds with optimal resolution and peak shape.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Detector Flame Ionization Detector (FID)A universal and sensitive detector for organic compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Impurity Profiling

While chromatography provides separation, hyphenating it with mass spectrometry (MS) adds a powerful dimension of detection and identification. The mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in confirming the molecular weight of the target compound and elucidating the structures of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for purity assessment, especially for identifying non-volatile or thermally sensitive impurities that are not amenable to GC analysis. In the synthesis of this compound, impurities can arise from starting materials, side reactions (e.g., ring-opening of the oxetane), or over-methylation. LC-MS, particularly high-resolution mass spectrometry (HRMS) variants like LC-QTOF, can separate these components and provide accurate mass measurements, allowing for the determination of their elemental composition. scirp.org

Table 3: Potential Process-Related Impurities and their Analysis by LC-MS

Potential ImpurityPotential OriginAnalytical Approach
(S)-oxetan-2-ylmethanamineUnreacted starting materialDetected by a lower molecular weight peak in the mass spectrum.
Dithis compoundOver-methylation during synthesisDetected by a higher molecular weight peak (+14 Da).
(2S)-1-(methylamino)butane-1,4-diolAcid- or base-catalyzed ring openingDetected as a more polar compound with a mass increase of 18 Da (addition of H₂O).
(R)-methyl({[(2S)-oxetan-2-yl]methyl})amineRacemization during synthesisRequires a chiral LC method; MS will show identical mass but different retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS is the method of choice. A sample is separated on the GC column, and the eluting compounds are directly ionized and analyzed by the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint. By comparing this spectrum to established libraries (e.g., NIST), unknown impurities can often be identified. This is particularly useful for detecting residual solvents or volatile byproducts from the synthesis. nih.gov

Capillary Electrophoresis and Other High-Resolution Separation Techniques

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that uses a narrow-bore fused-silica capillary and a high voltage electric field to separate molecules based on their charge-to-hydrodynamic size ratio. chromatographytoday.com CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. bio-rad.com

For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE). chromatographytoday.com Cyclodextrins and their derivatives are common chiral selectors used for separating amine enantiomers. nih.gov The enantiomers form transient inclusion complexes with the cyclodextrin, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation. nih.govnih.gov

Table 4: Illustrative Capillary Electrophoresis Conditions for Chiral Amine Separation

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d., 50 cm lengthStandard dimensions for analytical CE.
Background Electrolyte (BGE) 25 mM Phosphate buffer, pH 2.5Low pH ensures the secondary amine is fully protonated and positively charged.
Chiral Selector (CS) 10 mM Hydroxypropyl-β-cyclodextrinA neutral cyclodextrin derivative commonly used for chiral separations of basic compounds. nih.gov
Applied Voltage 20 kVHigh voltage drives the electrophoretic separation, providing high efficiency.
Detection UV at 214 nmIndirect or direct UV detection at low wavelengths is typical for analytes without strong chromophores.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in dramatically increased resolution, higher efficiency, and significantly faster analysis times compared to conventional HPLC. When coupled with mass spectrometry (UHPLC-MS), it provides an exceptionally powerful tool for comprehensive impurity profiling and characterization, capable of resolving and identifying trace-level components in complex mixtures with high confidence. acs.org

Future Research Directions and Emerging Opportunities in Methyl 2s Oxetan 2 Yl Methyl Amine Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The imperative for green chemistry is driving the development of more sustainable methods for synthesizing chiral amines, which are core structures in approximately 40% of pharmaceuticals. openaccessgovernment.org Traditional industrial syntheses of amines often involve multiple steps, significant waste generation, high energy consumption, and the use of unsustainable metal catalysts. openaccessgovernment.org Future research will likely focus on creating atom-efficient and environmentally benign routes to methyl({[(2S)-oxetan-2-yl]methyl})amine.

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers high stereoselectivity and efficiency under mild, sustainable conditions. nih.gov Engineering these enzymes could expand their substrate scope to accommodate oxetane-containing precursors. nih.gov The direct conversion of renewable bio-based alcohols to chiral amines is a major goal, moving away from petroleum-based starting materials. openaccessgovernment.org

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful and "green" strategy for producing optically active amines with excellent atom economy and minimal waste. nih.govacs.org The development of new, highly efficient chiral ligands and catalysts will be crucial for the direct and selective synthesis of N-alkyl amines like this compound. acs.org

Reduced Environmental Footprint: A significant challenge in the chemical industry is the reduction of its environmental impact, often measured by the E-factor (kilograms of waste per kilogram of product). nih.gov Future synthetic strategies will need to be evaluated using green metrics toolkits to ensure a holistic assessment of their sustainability. rsc.org This includes minimizing the use of hazardous reagents and solvents and reducing the number of synthetic steps. The degradation products of amines and their potential environmental impact are also a growing concern, necessitating research into their fate and potential toxicity. ieaghg.orgnilu.nobellona.orgmdpi.com

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

The strained four-membered oxetane (B1205548) ring in this compound imparts unique reactivity that is ripe for exploration. acs.orgnih.gov The ring strain facilitates ring-opening reactions with various nucleophiles, offering a pathway to complex molecular architectures. acs.orgnih.gov

Future research will likely investigate:

Ring-Opening Reactions: Systematic studies on the ring-opening of this compound with a diverse range of nucleophiles will unveil new synthetic disconnections and provide access to novel functionalized compounds. acs.orgnih.gov

Domino and Cascade Reactions: The inherent reactivity of the oxetane ring can be harnessed to design novel domino or cascade reactions, where a single event triggers a series of transformations to rapidly build molecular complexity.

Photochemical Reactions: The application of photoredox catalysis in conjunction with the unique electronic properties of the oxetane moiety could lead to unprecedented chemical transformations and the synthesis of novel scaffolds. rsc.org

Integration into Complex Catalyst Systems for Highly Enantioselective Processes

Chiral amines are not only valuable end products but also serve as crucial components of catalysts and chiral auxiliaries in asymmetric synthesis. nih.gov The unique stereoelectronic properties of this compound make it an attractive candidate for integration into novel catalyst systems.

Emerging opportunities in this area include:

Organocatalysis: Chiral amines are fundamental to various organocatalytic transformations, such as iminium and enamine catalysis, which are used to activate carbonyl compounds towards enantioselective additions. rsc.org Investigating the performance of this compound and its derivatives as organocatalysts could lead to new levels of stereocontrol in a variety of reactions.

Ligand Development for Metal Catalysis: The nitrogen atom and the oxetane oxygen of this compound can act as bidentate ligands for transition metals. The development of new metal complexes incorporating this chiral amine as a ligand could lead to highly active and enantioselective catalysts for a range of transformations, including hydrogenation, amination, and cross-coupling reactions. nih.govacs.org

Biocatalytic Applications: Beyond its synthesis, engineered enzymes could potentially utilize this compound as a substrate or a component of a biocatalytic system for the production of other high-value chiral molecules. nih.govhims-biocat.eumdpi.com

Refinement of Theoretical Models and Predictive Capabilities for Chiral Molecules

The ability to accurately predict the properties and reactivity of chiral molecules is a major goal in computational chemistry. aip.org The unique structural features of this compound present an excellent case study for testing and refining theoretical models.

Future research directions include:

Conformational Analysis: The puckered nature of the oxetane ring and its influence on the conformational preferences of the aminomethyl side chain require detailed computational investigation. acs.org Accurate modeling of these conformations is crucial for understanding the molecule's reactivity and its interactions with biological targets or other molecules in a catalytic system.

Predicting Chiroptical Properties: Advanced computational methods, such as density functional theory (DFT), can be used to predict the electronic circular dichroism (ECD) and other chiroptical properties of this compound and its derivatives. mdpi.com These predictions are vital for confirming the absolute configuration of synthesized molecules and for understanding the origins of their chirality.

Modeling Reaction Mechanisms: Computational studies can provide deep insights into the mechanisms of reactions involving this compound, including transition states and activation energies. aip.org This knowledge is invaluable for optimizing reaction conditions and for the rational design of new catalysts and reactions. The development of theoretical models that can accurately predict the outcome of enantioselective reactions remains a significant challenge and an active area of research. aip.orgethz.ch

Design and Synthesis of New Analogues for Fundamental Chemical Investigations

The systematic modification of the this compound structure will provide a deeper understanding of the structure-activity and structure-property relationships of this important chiral building block.

Key areas for future synthetic exploration include:

Substitution on the Oxetane Ring: Introducing substituents at various positions on the oxetane ring will modulate its electronic properties, steric bulk, and reactivity. acs.orgnih.gov This will allow for a fine-tuning of the molecule's properties for specific applications.

Modification of the Amine Group: Varying the substitution on the nitrogen atom (e.g., replacing the methyl group with other alkyl or aryl groups) will influence the basicity, nucleophilicity, and coordinating ability of the amine. nih.gov This will be particularly relevant for its use in catalysis and as a ligand.

The continued exploration of the chemistry of this compound and its analogues holds great promise for advancing the fields of organic synthesis, catalysis, and medicinal chemistry. The development of sustainable synthetic methods, the discovery of new reactivity, and the refinement of our theoretical understanding will undoubtedly unlock the full potential of this versatile chiral building block.

Q & A

Q. What are the optimal synthetic routes for methyl({[(2S)-oxetan-2-yl]methyl})amine, and how are reaction conditions optimized?

The synthesis typically involves reductive amination or alkylation strategies . For example:

  • Reductive amination : Reacting (2S)-oxetan-2-ylmethylamine with formaldehyde in the presence of a reducing agent like sodium borohydride. Reaction parameters (temperature: 0–25°C, solvent: methanol) are critical to avoid over-reduction or byproduct formation .
  • Alkylation : Using (2S)-oxetan-2-ylmethyl bromide with methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile). Solvent polarity and reaction time (12–24 hrs) influence yield and purity .
    Optimization involves Design of Experiments (DoE) to balance temperature, stoichiometry, and solvent selection.

Q. How is the stereochemical purity of this compound validated?

Stereochemical integrity is confirmed via:

  • Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers and calculate enantiomeric excess (ee) .
  • NMR spectroscopy : Observing diastereotopic protons in the oxetane ring (δ 4.2–4.5 ppm) and verifying coupling constants (J = 6–8 Hz) .
  • X-ray crystallography : Resolving absolute configuration if single crystals are obtainable .

Q. What analytical methods are used to assess the compound’s stability under varying conditions?

Stability studies employ:

  • Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation products via LC-MS .
  • pH-dependent stability : Testing solubility and decomposition in buffers (pH 1–12) using UV-Vis spectroscopy .
  • Long-term storage : Monitoring purity over 6–12 months at –20°C and 4°C with periodic HPLC analysis .

Advanced Research Questions

Q. How does the stereochemistry of the oxetane ring influence biological activity?

The (2S)-configuration enhances target binding affinity due to spatial alignment with chiral pockets in enzymes (e.g., kinases or GPCRs). For example:

  • Enzyme inhibition assays : Comparing IC₅₀ values of (2S)- vs. (2R)-isomers using purified enzymes (e.g., cytochrome P450 isoforms) .
  • Molecular docking : Simulating binding modes with proteins (e.g., using AutoDock Vina) to identify stereospecific interactions .
    Contradictions in activity data between enantiomers may arise from off-target effects, requiring structure-activity relationship (SAR) studies .

Q. What strategies are used to resolve contradictory bioactivity data in different assay systems?

Discrepancies (e.g., high potency in vitro vs. low efficacy in vivo) are addressed by:

  • Metabolic profiling : Identifying hepatic metabolites via LC-HRMS to assess stability in microsomes .
  • Permeability assays : Using Caco-2 cell monolayers to measure intestinal absorption and blood-brain barrier penetration .
  • Proteomic analysis : Quantifying target engagement in tissues via Western blot or ELISA .

Q. How can computational modeling guide the optimization of this compound derivatives?

Quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) predict:

  • Conformational preferences : Energy minima for the oxetane ring and amine group .
  • Reactivity hotspots : Identifying sites prone to oxidation (e.g., methylene groups adjacent to the oxetane) .
    Molecular dynamics (MD) simulations model solvation effects and protein-ligand dynamics over nanosecond timescales .

Q. What methodologies are employed to study the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 screens : Knocking out candidate target genes to validate specificity .
  • Thermal shift assays : Detecting protein stabilization upon ligand binding using differential scanning fluorimetry (DSF) .
  • In vivo imaging : Tracking biodistribution in animal models via radiolabeling (e.g., ¹¹C or ¹⁸F isotopes) .

Methodological Challenges and Solutions

Q. How are impurities or byproducts characterized during scale-up synthesis?

  • High-resolution mass spectrometry (HRMS) : Assigning exact masses to impurities (e.g., over-alkylated products) .
  • Process analytical technology (PAT) : Implementing in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What in vitro models are suitable for evaluating toxicity and safety profiles?

  • Hepatotoxicity : Primary human hepatocytes or HepG2 cells exposed to 10–100 µM compound for 24–72 hrs .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.